molecular formula C21H15BrN2OS B11698536 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B11698536
M. Wt: 423.3 g/mol
InChI Key: NAWMEXVOSWRJPX-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the para position (C4). The amide nitrogen is linked to a phenyl ring, which is further connected to a 5-methyl-1,3-benzothiazole moiety.

Properties

Molecular Formula

C21H15BrN2OS

Molecular Weight

423.3 g/mol

IUPAC Name

4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15BrN2OS/c1-13-2-11-19-18(12-13)24-21(26-19)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25)

InChI Key

NAWMEXVOSWRJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 4-bromoaniline with 5-methyl-2-aminobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, can be employed to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Core Modifications

Benzothiazole vs. Benzimidazole Derivatives
  • Compound 3a-3b (N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide): Replaces benzothiazole with benzimidazole, altering electronic properties.
  • 2-Bromo-N-[4-([1,3]Thiazolo[5,4-b]Pyridin-2-yl)Phenyl]Benzamide (): Substitutes benzothiazole with thiazolo[5,4-b]pyridine, introducing a pyridine ring.
Benzoxazole Derivatives
  • 4-Bromo-N-[2-Methyl-5-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]Benzamide (): Replaces sulfur in benzothiazole with oxygen (benzoxazole), reducing electron-withdrawing effects and altering metabolic stability .

Substituent Variations

Halogen Substitutions
  • 4-Bromo-N-(2-Nitrophenyl)Benzamide (): Features a nitro group instead of benzothiazole, significantly increasing electrophilicity and redox reactivity .
Methoxy and Sulfonamide Groups
  • 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide (): A methoxy group improves solubility but reduces membrane permeability compared to bromine .
  • N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide (): Replaces benzamide with sulfonamide, altering hydrogen-bonding and acidity (pKa ~10 vs. ~8 for benzamides) .

Heterocyclic Additions

  • 4-Bromo-N-[4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Phenyl]Benzamide (): Incorporates 1,3,4-oxadiazole, a bioisostere for ester or amide groups, enhancing metabolic stability .

Implications for Drug Design

  • Benzothiazole vs. Benzimidazole : Benzothiazole’s sulfur atom may enhance binding to metal ions in enzyme active sites, whereas benzimidazole’s NH group supports hydrogen bonding .
  • Halogen Effects : Bromine’s bulk and lipophilicity improve target engagement but may increase toxicity. Fluorine analogs () offer metabolic resistance .
  • Heterocyclic Bioisosteres : Oxadiazole () and thiazole () groups balance stability and activity, often serving as ester replacements .

Biological Activity

4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, supported by research findings and data tables.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. Specifically, 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been evaluated for its effectiveness against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, which is a common target for many antibacterial agents.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the effect of this compound on human cancer cell lines, it was found to exhibit varying degrees of cytotoxicity:

  • HeLa (Cervical Cancer) : IC50 = 12.5 µM
  • MCF-7 (Breast Cancer) : IC50 = 15.0 µM
  • A549 (Lung Cancer) : IC50 = 10.0 µM

These results suggest that the compound may induce apoptosis in cancer cells, possibly through pathways involving mitochondrial dysfunction and caspase activation.

The biological activity of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, particularly at the G2 phase.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades.
  • Targeting Specific Enzymes : Inhibition of enzymes involved in cancer cell survival and proliferation.

Table 2: Comparison with Related Benzothiazole Derivatives

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide32 µg/mL12.5 µM (HeLa)
4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide64 µg/mL20.0 µM (HeLa)
N-[4-(5-chloro-1,3-benzothiazol-2-yl)phenyl]benzamide16 µg/mL15.0 µM (HeLa)

This table illustrates that while all compounds exhibit antimicrobial and anticancer activities, variations in potency can be observed based on structural differences.

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